(4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone is an organic compound that features a piperidine ring attached to a methanone group, which is further substituted with an ethynyl and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The fluorophenyl group can be introduced through electrophilic aromatic substitution using fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe for studying biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of (4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorophenyl groups can enhance binding affinity and selectivity, leading to modulation of biological pathways. The piperidine ring can interact with various proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(piperidin-1-yl)methanone: Lacks the ethynyl group, which may result in different biological activity.
(4-Ethynylphenyl)(piperidin-1-yl)methanone: Lacks the fluorine atom, which can affect its reactivity and binding properties.
Uniqueness
(4-Ethynyl-3-fluorophenyl)(piperidin-1-yl)methanone is unique due to the presence of both the ethynyl and fluorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-ethynyl-3-fluorophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-2-11-6-7-12(10-13(11)15)14(17)16-8-4-3-5-9-16/h1,6-7,10H,3-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKFDIQKNUEFEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)C(=O)N2CCCCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.